molecular formula C40H81N2O6P B1504374 N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine CAS No. 121999-64-2

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine

Cat. No.: B1504374
CAS No.: 121999-64-2
M. Wt: 717.1 g/mol
InChI Key: YMQZQHIESOAPQH-JXGHDCMNSA-N
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Description

C17 Sphingomyelin is a synthetic derivative of sphingomyelin that has been used as an internal standard for the quantification of sphingomyelin.
As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.
N-heptadecanoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the acyl group specified is heptadecanoyl. It has a role as a mouse metabolite. It is a sphingomyelin d18:1 and a sphingomyelin 35:1. It derives from a heptadecanoic acid.

Mechanism of Action

Target of Action

N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, also known as SM(d18:1/17:0), is a type of sphingolipid found in animal cell membranes . It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells . Therefore, the primary targets of SM(d18:1/17:0) are these cell membranes where it plays a crucial role.

Mode of Action

SM(d18:1/17:0) was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group, and the 4,5-trans double bond of the sphingoid base . It is now appreciated that sm(d18:1/17:0) has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts . These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins .

Result of Action

The action of SM(d18:1/17:0) results in the formation of lipid rafts in cell membranes, which serve as platforms for protein localization and interaction . This can influence various cellular processes, including signal transduction, protein trafficking, and membrane dynamics. Additionally, the metabolites of SM(d18:1/17:0) in the sphingomyelin cycle or sphingolipid network can have various effects on cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of SM(d18:1/17:0). For instance, the presence of other lipids, such as cholesterol, can affect the formation of lipid rafts . Additionally, factors such as pH, temperature, and the presence of certain ions could potentially influence the stability and activity of SM(d18:1/17:0).

Properties

IUPAC Name

[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,38-39,43H,6-30,32,34-37H2,1-5H3,(H-,41,44,45,46)/b33-31+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQZQHIESOAPQH-JXGHDCMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677064
Record name (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121999-64-2
Record name (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/17:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study highlights alterations in glycerophospholipid metabolism in multiple myeloma. Could you elaborate on the potential connections between glycerophospholipids and sphingolipids, like N-(Heptadecanoyl)-Sphing-4-Enine-1-Phosphocholine, in cancer?

A1: While the study specifically identifies changes in glycerophospholipid metabolism, it's important to note that both glycerophospholipids and sphingolipids are essential components of cell membranes and play crucial roles in various cellular signaling pathways []. Dysregulation of lipid metabolism, including both of these lipid classes, is a hallmark of cancer. Alterations in sphingolipid metabolism, particularly involving species like this compound (also known as C17-Sphingomyelin), have been implicated in cancer cell proliferation, survival, and drug resistance. Future research could investigate the potential interplay between these lipid classes and their combined contribution to multiple myeloma pathogenesis.

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